molecular formula C22H22FN7O B2952494 N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105223-70-8

N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2952494
CAS No.: 1105223-70-8
M. Wt: 419.464
InChI Key: UJJNMVKYNKUIRX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo-pyrimidine derivative characterized by a 4-fluorophenyl substituent at the 4-amino position and a 4-(2-methoxyphenyl)piperazinyl group at the 6-position. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and neurotransmitter receptor modulators. The 2-methoxy group on the piperazine ring and the 4-fluorophenyl moiety may influence binding affinity, metabolic stability, and solubility .

Properties

IUPAC Name

N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7O/c1-31-19-5-3-2-4-18(19)29-10-12-30(13-11-29)22-26-20(17-14-24-28-21(17)27-22)25-16-8-6-15(23)7-9-16/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJNMVKYNKUIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=NN4)C(=N3)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C25H24FN3O and a molecular weight of 401.49 g/mol. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the fluorophenyl and methoxyphenyl substituents contributes to its biological activity.

PropertyValue
Molecular FormulaC25H24FN3O
Molecular Weight401.49 g/mol
InChIInChI=1S/C25H24FN3O/c1-18-15-20(19-7-9-21(26)10-8-19)16-24(22(18)17-27)29-13-11-28(12-14-29)23-5-3-4-6-25(23)30-2/h3-10,15-16H,11-14H2,1-2H3
InChIKeyYIHJYISDWDUJGO-UHFFFAOYSA-N

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure often exhibit inhibitory activity against various kinases and enzymes involved in cancer progression and other diseases. The specific interactions of this compound with target proteins have not been fully elucidated but are expected to involve binding to active sites similar to other derivatives in this class.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. Specifically, derivatives have demonstrated selective cytotoxicity against breast and lung cancer cells while exhibiting low toxicity towards normal human cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their efficacy against bacterial strains, including Mycobacterium tuberculosis. Some studies report that modifications in the pyrazole ring can enhance activity against resistant strains .

Case Studies

  • Antitumor Activity : A study evaluated the effects of several pyrazolo[3,4-d]pyrimidine derivatives on tumor cell lines. Among these, compounds structurally related to this compound exhibited IC50 values in the low micromolar range against HeLa and MCF7 cells .
  • Docking Studies : Molecular docking studies indicate that this compound could effectively bind to the active sites of kinases involved in cell cycle regulation. The piperazine moiety appears crucial for enhancing binding affinity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Piperazinyl Substituent Aryl Substituent Molecular Weight Key Features
Target Compound 4-(2-methoxyphenyl) 4-fluorophenyl 475.6* Enhanced H-bonding potential from methoxy; fluorophenyl improves stability
N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-phenyl 3,4-dimethylphenyl 475.6 Increased lipophilicity due to methyl groups; potential for π-π stacking
6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 4-benzyl 3-chloro-4-methoxyphenyl 463.96 Chloro and methoxy groups may reduce solubility; benzyl enhances bulk
N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-methyl 4-chlorophenyl 419.9 Smaller substituents lower molecular weight; chloro may enhance electrophilicity
N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrrolidin-1-yl 4-fluorophenyl ~420* Pyrrolidine replaces piperazine; altered ring size may affect receptor fit

*Calculated based on molecular formula.

Pharmacological and Physicochemical Implications

Piperazine Ring Modifications

  • 2-Methoxyphenyl (Target Compound) : The methoxy group facilitates intramolecular hydrogen bonding (N–H⋯O), as observed in similar pyrimidine derivatives . This interaction may stabilize the molecule’s conformation and enhance binding to targets like serotonin receptors.
  • Methyl (Compound ) : A smaller substituent lowers molecular weight, improving membrane permeability but possibly reducing target affinity.

Aryl Amine Group Effects

  • 4-Fluorophenyl (Target Compound): Fluorine’s electron-withdrawing nature enhances metabolic stability and bioavailability compared to non-halogenated analogs .
  • 3,4-Dimethylphenyl (Compound ) : Methyl groups raise lipophilicity, which may improve blood-brain barrier penetration but increase plasma protein binding.

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